

Application Notes and Protocols for SW480

Preclinical Tumor Models

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Compound of Interest

Compound Name: SW43

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A Note on Cell Line Specificity: The user request specified the "SW43" cell line. However, extensive database searches did not yield information on a cancer cell line with this designation. It is highly probable that this was a typographical error and the intended cell line was SW480, a widely used human colon adenocarcinoma cell line. These application notes and protocols are therefore provided for the SW480 cell line.

Introduction

The SW480 human colorectal adenocarcinoma cell line is a cornerstone in preclinical cancer research, providing a robust and reproducible model for studying tumor biology and evaluating novel therapeutics.^{[1][2]} Derived from a primary colon tumor, this cell line is characterized by mutations in key oncogenic pathways, including APC, KRAS, and TP53, making it a clinically relevant model for a significant subset of colorectal cancers.^[1] This document provides detailed application notes and protocols for the delivery of SW480 cells in preclinical tumor models, focusing on subcutaneous and orthotopic methods.

Data Presentation: Comparison of Delivery Methods

The choice of delivery method for SW480 cells in preclinical models is critical and significantly influences tumor characteristics, growth kinetics, and metastatic potential. The following table summarizes key quantitative and qualitative parameters associated with subcutaneous and orthotopic xenograft models.

Parameter	Subcutaneous Xenograft	Orthotopic Xenograft	References
Tumor Take Rate	High	Moderate to High	[1]
Tumor Growth Kinetics	Moderate and consistent	Variable, can be slower initially	[1]
Typical Cell Number	2.5×10^6 - 5×10^6 cells	0.5×10^6 cells	[3][4][5]
Injection Vehicle	PBS or media, often with Matrigel	Media with Matrigel	[3][4]
Tumor Monitoring	Caliper measurement	In vivo imaging (e.g., bioluminescence) or colonoscopy	[3][4]
Metastatic Potential	Low to negligible	Can metastasize to liver and other organs	[1][6][7][8]
Tumor Microenvironment	A-typical, lacks organ-specific stromal interactions	More physiologically relevant, with appropriate stromal and immune cell interactions	[1][6]
Technical Difficulty	Low	High (requires surgery)	[4]

Experimental Protocols

Cell Culture and Preparation

Materials:

- SW480 cell line (e.g., ATCC® CCL-228™)
- Complete growth medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS)

- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA solution
- Matrigel® Basement Membrane Matrix (Corning) or similar
- Hemocytometer or automated cell counter
- Centrifuge

Protocol:

- Culture SW480 cells in a 37°C incubator without CO₂, as L-15 medium is formulated for use in a free gas exchange with atmospheric air.
- Passage cells every 2-3 days or when they reach 80-90% confluency.
- On the day of injection, harvest cells by washing with PBS and detaching with Trypsin-EDTA.
- Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in cold, serum-free medium or PBS.
- Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
- Centrifuge the required number of cells and resuspend the pellet in the appropriate injection vehicle (see protocols below) at the desired concentration. Keep cells on ice until injection.

Subcutaneous Xenograft Model

This model is ideal for initial efficacy and toxicity studies due to its simplicity and ease of tumor measurement.

Materials:

- Prepared SW480 cell suspension

- Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)
- 1 mL syringes with 26-27 gauge needles
- Anesthetic (e.g., isoflurane)
- Calipers

Protocol:

- Anesthetize the mouse.
- Prepare the injection site on the flank by shaving and wiping with an alcohol swab.
- Resuspend the SW480 cells in a 1:1 mixture of serum-free medium/PBS and Matrigel to a final concentration of 2.5×10^7 to 5×10^7 cells/mL.[3][5]
- Draw 100-200 μ L of the cell suspension (containing 2.5×10^6 to 5×10^6 cells) into the syringe.[3]
- Gently lift the skin on the flank and insert the needle subcutaneously.
- Slowly inject the cell suspension, creating a small bleb under the skin.
- Withdraw the needle and monitor the mouse until it recovers from anesthesia.
- Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.[3]

Orthotopic Xenograft Model (Intracecal)

This model more accurately recapitulates the tumor microenvironment of colorectal cancer and is suitable for studying tumor invasion and metastasis.[1][6]

Materials:

- Prepared SW480 cell suspension
- Immunocompromised mice

- Surgical instruments (scalpel, forceps, scissors)
- Suture materials
- Anesthetic and analgesics
- Bioluminescent imager (if using luciferase-tagged cells)

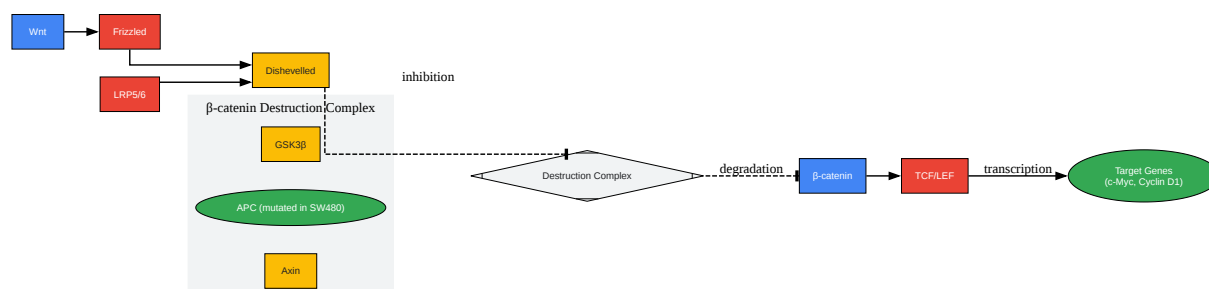
Protocol:

- Anesthetize the mouse and administer pre-operative analgesia.
- Place the mouse in a supine position and sterilize the abdominal area.
- Make a small midline laparotomy incision to expose the abdominal cavity.
- Carefully exteriorize the cecum.
- Resuspend the SW480 cells in a small volume (20-30 μL) of media mixed with Matrigel to a concentration of 2.5×10^7 cells/mL.
- Using a 30-gauge needle, inject 0.5×10^6 cells (20 μL) into the wall of the cecum. A successful injection is indicated by the formation of a small bleb.
- Carefully return the cecum to the abdominal cavity.
- Close the peritoneum and skin with sutures.
- Administer post-operative analgesia and monitor the mouse for recovery.
- Monitor tumor growth and metastasis using an in vivo imaging system or by performing colonoscopy.^[4]

Visualizations

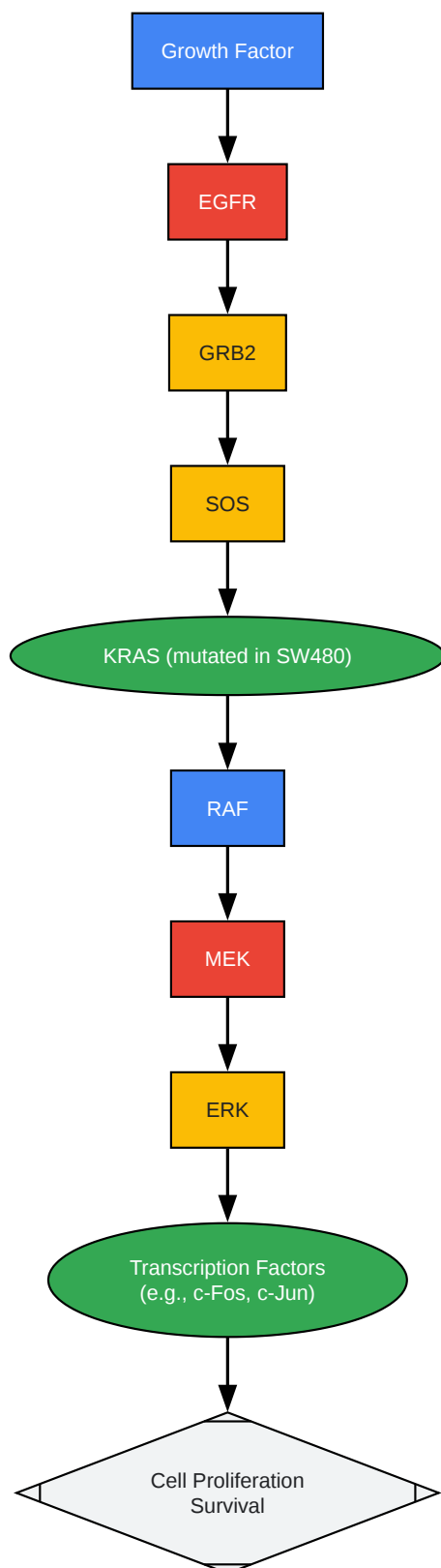
Signaling Pathways in SW480 Cells

The SW480 cell line is characterized by dysregulation of several key signaling pathways that are crucial in colorectal cancer development and progression.



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Caption: Dysregulated Wnt/β-catenin signaling pathway in SW480 cells.



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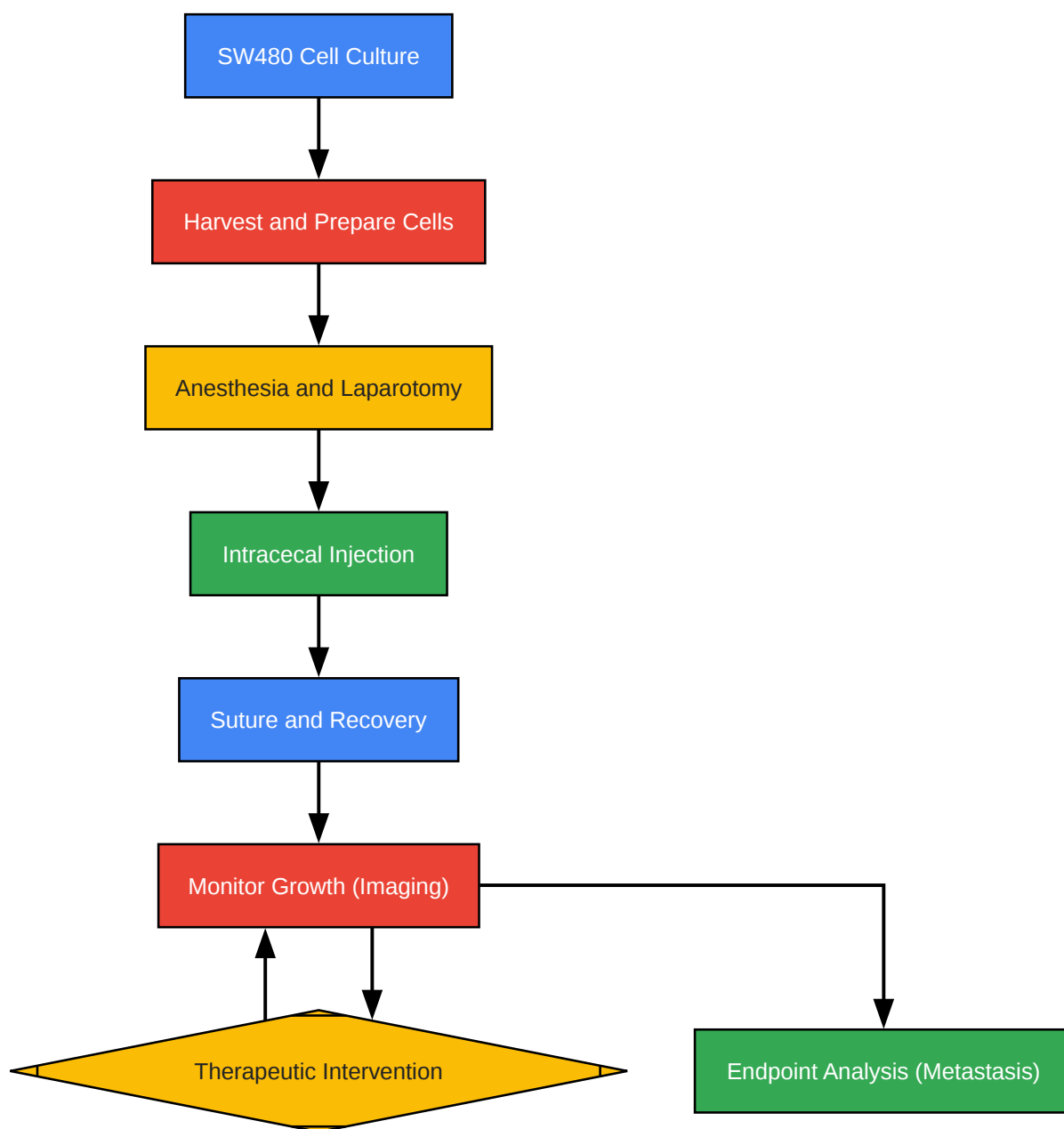
Caption: MAPK signaling pathway activation in SW480 cells.

Experimental Workflows



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Caption: Experimental workflow for subcutaneous SW480 xenograft model.



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Caption: Experimental workflow for orthotopic SW480 xenograft model.

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